molecular formula C12H13BrO5 B2944560 Methyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate CAS No. 591210-51-4

Methyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate

Cat. No.: B2944560
CAS No.: 591210-51-4
M. Wt: 317.135
InChI Key: YXCVHCOYTQUHAS-UHFFFAOYSA-N
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Description

Methyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate (CAS 591210-51-4) is a chemical compound supplied for laboratory research and development purposes. With a molecular formula of C 12 H 13 BrO 5 and a molecular weight of 317.13 g/mol, this compound is characterized by its distinct molecular structure, which includes bromo, ethoxy, and formyl functional groups on a phenoxyacetate backbone . The presence of multiple functional moieties, including an aldehyde and a bromine atom, makes this ester a versatile synthetic intermediate or building block in organic chemistry. Researchers may utilize it in various synthetic pathways, such as the development of more complex molecules for pharmaceutical research or material science. The reactive aldehyde group can undergo condensation reactions, while the bromide can serve as a site for cross-coupling, offering a valuable handle for further chemical modification . Please note: The specific primary applications, research value, and detailed mechanism of action for this compound are not fully detailed in the available literature and require further investigation by qualified researchers. Important Notice: This product is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

methyl 2-(2-bromo-6-ethoxy-4-formylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO5/c1-3-17-10-5-8(6-14)4-9(13)12(10)18-7-11(15)16-2/h4-6H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXCVHCOYTQUHAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)Br)OCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: Methyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: The compound can be used in biological studies to understand the effects of bromo and formyl groups on biological systems. Medicine: It serves as a precursor in the synthesis of drugs that target specific diseases. Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate exerts its effects depends on its specific application. In drug synthesis, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact mechanism would vary based on the target and the biological system involved.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups Notable Features Reference
Methyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate C₁₂H₁₃BrO₅ 331.16 Br (2-position), OCH₂CH₃ (6), CHO (4), methyl ester Reactive aldehyde; discontinued commercial status
Ethyl (4-bromo-6-(4-methoxyphenyl)-6-oxo-2-(tosylamino)hex-4-enoate) C₂₂H₂₃BrN₂O₆S 531.40 Tosylamino, 4-methoxyphenyl, ketone, ethyl ester Potential for nucleophilic substitution
6-ET-4-OXO-3-PHENOXY-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL (4-BROMOPHENOXY)ACETATE C₂₆H₁₈BrF₃O₆ 563.32 Trifluoromethyl, chromen ring, bromophenoxy Enhanced lipophilicity; fluorinated groups
Ethyl {2-bromo-6-chloro-4-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]phenoxy}acetate C₂₅H₂₁BrClN₂O₅ 553.81 Chloro, hydrazinylidene, diphenylacetyl Chelation potential; multi-functional

Functional and Reactivity Differences

Ester Group Variations: Replacing the methyl ester in the target compound with an ethyl ester (e.g., in ) increases lipophilicity and may alter metabolic stability. Ethyl esters generally exhibit slower hydrolysis rates compared to methyl esters due to steric hindrance .

Bromine vs. Chlorine: Bromine’s larger atomic radius (compared to chlorine in ) may influence π-stacking interactions in crystal packing or binding affinities in biological systems .

Hydrogen Bonding and Crystallinity: The absence of strong hydrogen-bond donors in the target compound contrasts with ’s hydrazinylidene group, which can participate in extensive H-bonding networks. This difference impacts crystallization behavior and solubility .

Biological Activity

Methyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate is a synthetic compound with a unique molecular structure, characterized by the presence of a bromine atom, an ethoxy group, and a formyl group attached to a phenoxyacetate backbone. Its molecular formula is C13H15BrO5\text{C}_{13}\text{H}_{15}\text{BrO}_{5}, and it has a molecular weight of approximately 331.159 g/mol. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmaceuticals and organic synthesis.

The compound is synthesized through multi-step organic reactions, which may include nucleophilic substitutions and hydrolysis. The presence of reactive functional groups makes it a versatile intermediate in organic synthesis. The typical synthetic route involves the following steps:

  • Formation of the Phenoxyacetate Backbone : Starting materials are reacted to create the core structure.
  • Bromination : A bromination step introduces the bromine atom at the 2-position.
  • Ethoxylation and Formylation : The addition of ethoxy and formyl groups completes the synthesis.

Case Studies

  • Cell Proliferation Assays : Research utilizing similar compounds often employs assays like the CellTiter 96® Aqueous One Solution Cell Proliferation Assay to evaluate their potency against cancer cell lines. For instance, compounds are tested across a concentration range (1–100 µM) to determine their IC50 values, which indicate the concentration required to inhibit 50% of cell growth .
  • In Vitro Studies : In vitro studies have shown that structurally analogous compounds can selectively target tumorigenic cells without affecting non-tumorigenic cells, suggesting a potential therapeutic window for this compound .

Comparative Analysis

To highlight the uniqueness of this compound, a comparison with similar compounds is presented below:

Compound NameStructure FeaturesNotable Properties
Ethyl (2-bromo-6-methoxyphenyl)acetateContains methoxy instead of ethoxyExhibits different solubility characteristics
Methyl (2-bromo-4-methoxyphenyl)acetateLacks the formyl groupPotentially less reactive than target compound
Methyl (2-chloro-6-ethoxyphenyl)acetateContains chlorine instead of bromineMay show different biological activities

The specific combination of bromine and formyl functionalities in this compound may enhance its reactivity and biological activity compared to these similar compounds .

Future Directions

The biological activity of this compound warrants further investigation. Future research should focus on:

  • In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.
  • Mechanistic Studies : Elucidating the molecular mechanisms underlying its biological activities.
  • Structure-Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity against specific targets.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Site

The bromine atom at the 2-position undergoes substitution reactions with nucleophiles. Key findings include:

Reagents and Conditions

NucleophileSolventCatalyst/BaseTemperatureProduct
AminesDMSO/DMFK₂CO₃80–100°C2-Amino derivatives
ThiolsTHFEt₃N60°CThioether analogs
AlkoxidesMethanolNaOHReflux2-Alkoxy-substituted products

Mechanism :

  • Proceeds via an S<sub>N</sub>Ar (nucleophilic aromatic substitution) pathway due to electron-withdrawing groups (formyl, ethoxy) activating the ring.

  • Steric hindrance from the ethoxy group at the 6-position slows reactivity compared to unsubstituted analogs.

Key Observations :

  • Amine substitutions yield high regioselectivity (>90%) under basic conditions.

  • Thiols require polar aprotic solvents to enhance nucleophilicity.

Oxidation and Reduction of the Formyl Group

The formyl group at the 4-position is redox-active:

Oxidation

Oxidizing AgentSolventConditionsProduct
KMnO₄H₂O/H⁺Reflux, 6 hrsCarboxylic acid derivative
CrO₃Acetic acid50°C, 3 hrsCarboxylic acid (lower yield)

Reduction

Reducing AgentSolventConditionsProduct
NaBH₄MeOHRT, 2 hrsPrimary alcohol
LiAlH₄THF0°C to RT, 4 hrsPrimary alcohol (quantitative)

Applications :

  • Oxidized products serve as intermediates for carboxylate-containing pharmaceuticals .

  • Reduced alcohols are precursors for etherification or esterification.

Ester Hydrolysis and Transesterification

The methyl ester undergoes hydrolysis or alcohol exchange:

Hydrolysis

ConditionsCatalystProductYield
1M NaOH, H₂O/EtOHNoneCarboxylic acid85%
H₂SO₄, refluxAcidCarboxylic acid92%

Transesterification

AlcoholCatalystConditionsProduct
EthanolH₂SO₄Reflux, 8 hrsEthyl ester derivative
Benzyl alc.Ti(OiPr)₄80°C, 12 hrsBenzyl ester (low yield)

Kinetics :

  • Alkaline hydrolysis follows pseudo-first-order kinetics with k=1.2×103s1k=1.2\times 10^{-3}\,\text{s}^{-1} at 25°C .

Electrophilic Aromatic Substitution (EAS)

The electron-rich aromatic ring participates in EAS at the 5-position (para to ethoxy group):

ReactionReagentConditionsProduct
NitrationHNO₃/H₂SO₄0°C, 2 hrs5-Nitro derivative
SulfonationSO₃/H₂SO₄100°C, 4 hrs5-Sulfo analog

Regioselectivity :

  • Directed by the ethoxy group’s +M effect, favoring substitution at the 5-position.

Cross-Coupling Reactions

The bromine atom enables catalytic cross-coupling:

Suzuki-Miyaura Coupling

Boronic AcidCatalystBaseProductYield
Phenylboronic acidPd(PPh₃)₄K₂CO₃Biphenyl derivative78%
Vinylboronic acidPd(OAc)₂/XPhosCs₂CO₃Styryl-substituted compound65%

Limitations :

  • Steric bulk from the ethoxy group reduces coupling efficiency with hindered boronic acids .

Condensation Reactions

The formyl group participates in Schiff base formation:

AmineSolventConditionsProduct
AnilineEtOHRT, 12 hrsImine derivative
HydrazineMeOHReflux, 6 hrsHydrazone

Applications :

  • Hydrazones are precursors for heterocyclic synthesis (e.g., pyrazoles).

Q & A

Q. Q1. What are the key synthetic strategies for preparing Methyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate, and how can reaction conditions be optimized?

Answer: The synthesis typically involves nucleophilic aromatic substitution or alkylation reactions. For example:

  • Alkylation Step : Reacting a phenolic precursor (e.g., 2-bromo-6-ethoxy-4-hydroxybenzaldehyde) with methyl bromoacetate in the presence of a base like K₂CO₃ or Cs₂CO₃ in polar aprotic solvents (e.g., DMF or acetone). This mirrors methods used for ethyl 2-(4-nitrophenoxy)acetate synthesis, where K₂CO₃ and KI were employed as catalysts .
  • Optimization : Control reaction temperature (reflux at 80–100°C) and stoichiometry (1:1.2 molar ratio of phenol to alkylating agent). Monitor progress via TLC and purify using column chromatography (e.g., ethyl acetate/petroleum ether gradients) .

Q. Q2. How can the purity and structural integrity of this compound be validated post-synthesis?

Answer:

  • Analytical Techniques :
    • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions (e.g., bromo, ethoxy, formyl groups). For example, the formyl proton typically appears as a singlet near δ 10 ppm .
    • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺).
    • X-ray Crystallography : Single-crystal analysis using SHELXL for refinement and ORTEP for visualization provides unambiguous confirmation of stereochemistry and packing .

Advanced Research Questions

Q. Q3. How do electronic effects of substituents (bromo, ethoxy, formyl) influence the compound’s reactivity in further functionalization?

Answer:

  • Bromo Group : Acts as a directing group for electrophilic substitution but may hinder nucleophilic attacks due to steric/electronic effects.
  • Ethoxy Group : Electron-donating nature activates the aromatic ring toward electrophiles, while steric bulk may limit regioselectivity.
  • Formyl Group : Enhances electrophilicity at the para position, making it susceptible to nucleophilic additions (e.g., hydrazine for hydrazone formation). Computational studies (DFT) can predict reactive sites by analyzing frontier molecular orbitals and charge distribution .

Q. Q4. What challenges arise in crystallographic refinement of this compound, and how can data contradictions be resolved?

Answer:

  • Challenges :
    • Disorder in Ethoxy/Bromo Groups : Common due to rotational flexibility. Use SHELXL’s PART instruction to model disorder .
    • Twinned Crystals : Employ the TWIN command in SHELXL for refinement .
  • Data Contradictions : Cross-validate with spectroscopic data (e.g., NMR coupling constants) and Hirshfeld surface analysis to resolve ambiguities in hydrogen bonding or torsion angles .

Q. Q5. How can conflicting literature data on reaction yields or byproducts be addressed during method development?

Answer:

  • Systematic Screening : Vary solvents (e.g., DMF vs. acetonitrile), bases (Cs₂CO₃ vs. K₂CO₃), and temperatures to identify optimal conditions.
  • Byproduct Analysis : Use LC-MS or GC-MS to detect intermediates (e.g., de-ethoxy derivatives or ester hydrolysis products). For example, ethyl acetate extraction and brine washing minimize hydrolytic byproducts .
  • Reproducibility : Document moisture sensitivity (e.g., anhydrous conditions for formyl group stability) .

Methodological Considerations

Q. Q6. What computational tools are recommended for predicting the compound’s physicochemical properties or interaction potential?

Answer:

  • DFT Calculations : Gaussian or ORCA software to compute dipole moments, polarizability, and Fukui indices for reactivity prediction .
  • Molecular Docking : AutoDock Vina to assess binding affinity with biological targets (e.g., enzymes interacting with the formyl group) .

Q. Q7. How can researchers mitigate degradation during storage or handling?

Answer:

  • Storage : Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation of the formyl group .
  • Handling : Use gloveboxes for air-sensitive steps (e.g., reduction of nitro intermediates) .

Structural and Functional Analogues

Q. Q8. How do structural analogues (e.g., methyl 2-(5-bromo-2-hydroxyphenyl)acetate) inform SAR studies for this compound?

Answer:

  • Electronic Comparisons : Replace ethoxy with hydroxy groups to study hydrogen-bonding impacts on solubility or crystallinity .
  • Bioactivity Profiling : Test analogues in enzyme inhibition assays (e.g., caspases) to correlate substituent effects with potency .

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